

PR-619 solubility and preparation for experiments

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Compound of Interest

Compound Name: PR-619

Cat. No.: B1678029

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Application Notes and Protocols: PR-619

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR-619 is a cell-permeable, reversible, and broad-spectrum inhibitor of deubiquitinating enzymes (DUBs).[1][2][3] It acts on a wide range of DUBs, including members of the ubiquitin-specific protease (USP) and ubiquitin C-terminal hydrolase (UCH) subfamilies, with an EC50 typically in the low micromolar range (1-20 μ M) in cell-free assays.[1] By inhibiting DUBs, **PR-619** prevents the removal of ubiquitin from substrate proteins, leading to the accumulation of polyubiquitinated proteins within the cell.[2][4][5] This disruption of ubiquitin homeostasis can trigger various cellular responses, including the unfolded protein response (UPR), endoplasmic reticulum (ER) stress, cell cycle arrest, and apoptosis, making it a valuable tool for studying the ubiquitin-proteasome system and as a potential anti-cancer agent.[5][6][7] Notably, **PR-619** does not directly inhibit proteasome activity.[2][3]

Physicochemical Properties and Solubility

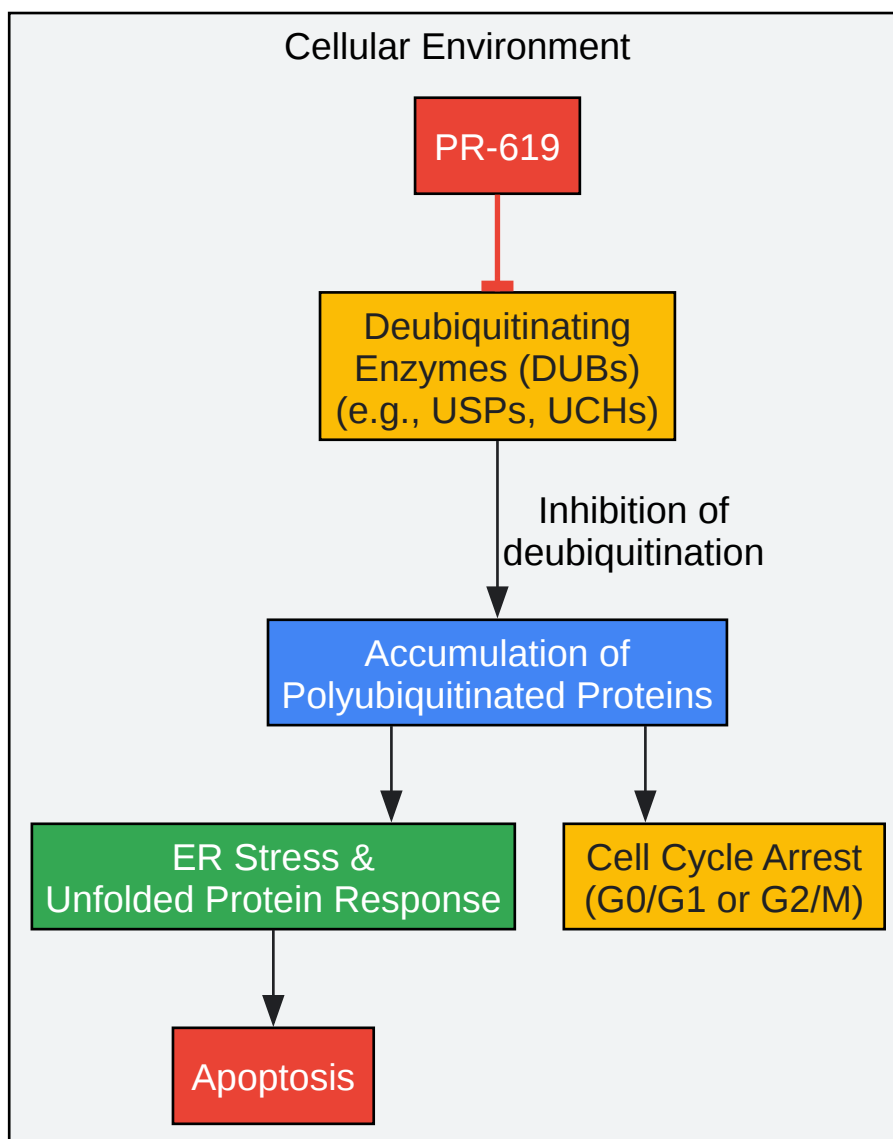
PR-619 is typically supplied as a light beige to yellow solid powder.[8] It is crucial to understand its solubility to prepare accurate stock solutions for experiments.

Property	Value	Citations
Molecular Formula	C ₇ H ₅ N ₅ S ₂	[2] [3] [5] [8]
Molecular Weight	223.28 g/mol	[1] [3] [8]
Solubility in DMSO	≥10 mM (e.g., 2.23 mg/mL) to 100 mM	[1] [2] [3] [8] [9]
Solubility in Water	Insoluble	[1] [9]
Solubility in Ethanol	Insoluble	[1] [9]

Note: The solubility in DMSO can vary between suppliers. Using fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[\[1\]](#)

Signaling Pathway of PR-619 Action

PR-619 inhibits deubiquitinating enzymes (DUBs), which are responsible for removing ubiquitin chains from proteins. This inhibition leads to an accumulation of polyubiquitinated proteins. The cell interprets this accumulation as a sign of stress, which can activate pathways leading to apoptosis and cell cycle arrest.



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Caption: Mechanism of action for the DUB inhibitor **PR-619**.

Experimental Protocols

Preparation of **PR-619** Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a commonly used concentration for cell culture experiments.

Materials:

- **PR-619** powder (MW: 223.28 g/mol)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes

Procedure:

- Calculation: To prepare a 10 mM stock solution, you will dissolve 2.23 mg of **PR-619** in 1 mL of DMSO. A common method is to reconstitute 1 mg of powder in 0.45 mL of DMSO.[5]
- Dissolution: Aseptically add the calculated volume of DMSO to the vial containing the **PR-619** powder.
- Mixing: Vortex thoroughly to ensure the compound is fully dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if necessary.[9]
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[10]
- Storage: Store the aliquots at -80°C for long-term stability (up to 2 years).[4][11] For short-term use (up to one week), aliquots can be stored at -20°C.[10][11]

In Vitro DUB Inhibition Assay (Fluorescence-Based)

This protocol provides a general method for assessing the inhibitory activity of **PR-619** against a specific recombinant DUB enzyme.

Materials:

- Recombinant DUB enzyme
- DUB assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 2 mM CaCl₂, 2 mM β-mercaptoethanol)[1][10]
- **PR-619** serial dilutions
- Fluorogenic DUB substrate (e.g., Ub-PLA₂ and NBD C6-HPC)[1][10]

- N-ethylmaleimide (NEM) as a positive control for inhibition[1][10]
- DMSO as a vehicle control[1][10]
- 96-well plate (black, clear bottom)
- Fluorescence plate reader

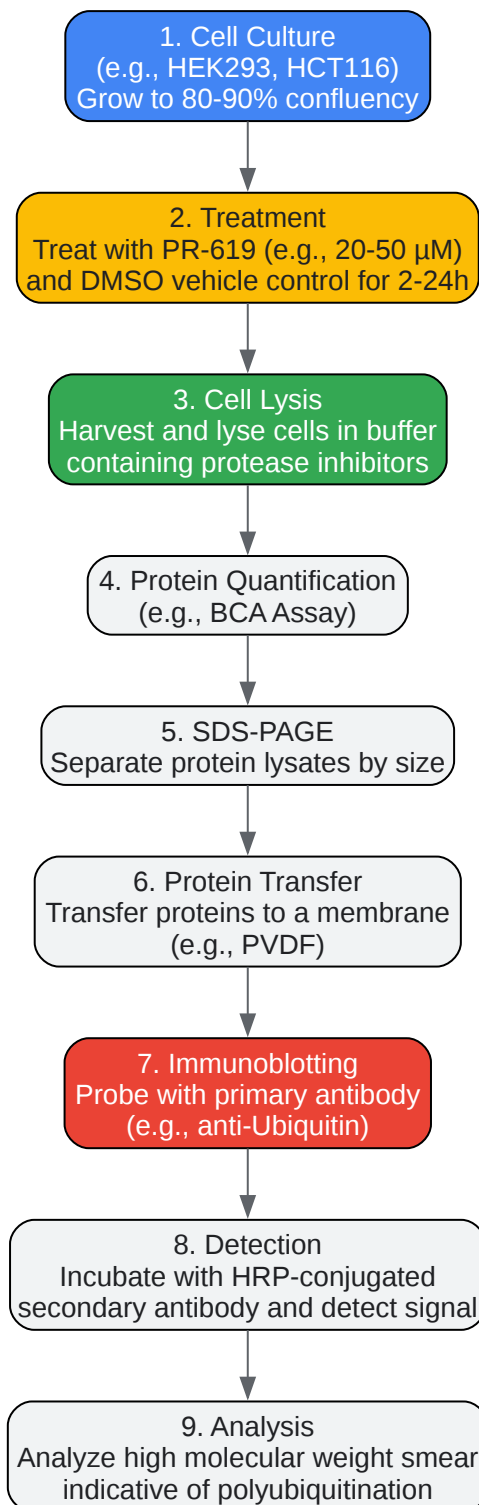
Procedure:

- Enzyme Preparation: Dilute the recombinant DUB enzyme to the desired concentration in cold DUB assay buffer.
- Plate Setup: Add the DUB assay buffer to all wells. Then add **PR-619** serial dilutions, vehicle control (DMSO), and positive control (NEM) to their respective wells.
- Pre-incubation: Add the diluted enzyme to the wells. Pre-incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1][10]
- Reaction Initiation: Add the fluorogenic DUB substrate to all wells to start the reaction.
- Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at room temperature.[1][10] The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.
- Data Analysis: Determine the initial reaction rates (slopes of the linear phase of fluorescence increase). Calculate the percentage of inhibition for each **PR-619** concentration relative to the vehicle control. Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve.[1]

Cell-Based Assay: Detection of Polyubiquitin Accumulation via Western Blot

This protocol details how to treat cells with **PR-619** and detect the resulting accumulation of polyubiquitinated proteins.

Western Blot Workflow for Polyubiquitin Detection

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Caption: Experimental workflow for detecting **PR-619**-induced polyubiquitination.

Materials:

- Cell line of interest (e.g., HEK293, HCT116)[4]
- Complete cell culture medium
- **PR-619** stock solution (10 mM in DMSO)
- DMSO (vehicle control)
- Ice-cold Phosphate-Buffered Saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. It is recommended to add 50 μ M **PR-619** to the lysis buffer to protect polyubiquitinated proteins from DUBs post-lysis.[4][12]
- BCA Protein Assay Kit
- SDS-PAGE and Western blotting reagents and equipment
- Primary antibody: anti-Ubiquitin
- Primary antibody: anti- β -actin or anti-GAPDH (loading control)
- HRP-conjugated secondary antibody

Procedure:

- Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow to 80-90% confluency.[4]
- Treatment: Treat the cells with the desired concentrations of **PR-619** (e.g., 20-150 μ M) and a vehicle control (e.g., 0.5% DMSO) for a specified time (e.g., 2 to 24 hours).[1][4] The optimal concentration and duration should be determined empirically for each cell line.[4][12]
- Cell Harvest and Lysis:
 - Wash the cells twice with ice-cold PBS.

- Add supplemented cell lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification: Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration using a BCA assay.
- Western Blotting:
 - Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
 - Separate 20-30 µg of protein per lane by SDS-PAGE.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
 - Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Analysis: The accumulation of polyubiquitinated proteins will appear as a high-molecular-weight smear in the **PR-619**-treated lanes.[4] Strip and re-probe the blot with a loading control antibody (e.g., β -actin) to ensure equal protein loading.[4]

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